molecular formula C18H18N2O4 B12715929 2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime CAS No. 744-04-7

2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime

Cat. No.: B12715929
CAS No.: 744-04-7
M. Wt: 326.3 g/mol
InChI Key: AICYABRCOREKCF-ZJYNUGOYSA-N
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Description

2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime is an organic compound with a complex structure that includes both ester and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime typically involves multiple steps. One common method starts with the reaction of benzaldehyde with glycine ethyl ester to form N-phenylglycine ethyl ester. This intermediate is then reacted with phenylglyoxylic acid to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the esterification and oxime formation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-N-(phenylglyoxyloyl)glycine ethyl ester, oxime is unique due to the presence of both ester and oxime functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

744-04-7

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

ethyl (1Z,2S)-N-hydroxy-2-[(2-oxo-2-phenylacetyl)amino]-2-phenylethanimidate

InChI

InChI=1S/C18H18N2O4/c1-2-24-18(20-23)15(13-9-5-3-6-10-13)19-17(22)16(21)14-11-7-4-8-12-14/h3-12,15,23H,2H2,1H3,(H,19,22)/b20-18-/t15-/m0/s1

InChI Key

AICYABRCOREKCF-ZJYNUGOYSA-N

Isomeric SMILES

CCO/C(=N\O)/[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=NO)C(C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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